molecular formula C4H8Br2O B104651 1,4-Dibromo-2-butanol CAS No. 19398-47-1

1,4-Dibromo-2-butanol

Cat. No.: B104651
CAS No.: 19398-47-1
M. Wt: 231.91 g/mol
InChI Key: PSSRAPMBSMSACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-butanol: is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, where two bromine atoms are attached to the first and fourth carbon atoms of a butane chain, and a hydroxyl group is attached to the second carbon atom

Scientific Research Applications

1,4-Dibromo-2-butanol has several scientific research applications:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

  • Biological Studies: : The compound is used in biological studies to investigate the effects of brominated alcohols on cellular processes and enzyme activities.

  • Medicinal Chemistry: : this compound is explored for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.

  • Industrial Applications: : The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-butanol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it is absorbed, distributed, metabolized, and excreted.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-butanol can be synthesized through several methods:

  • Bromination of Butan-2-ol: : One common method involves the bromination of butan-2-ol. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the first and fourth positions.

  • Addition of Hydrogen Bromide to But-2-yne: : Another method involves the addition of hydrogen bromide (HBr) to but-2-yne. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of 1,4-dibromobutan-2-ol often involves the bromination of butan-2-ol using bromine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the dissolution of reactants and improve reaction efficiency. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-butanol undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group in 1,4-dibromobutan-2-ol can be oxidized to form a carbonyl group, resulting in the formation of 1,4-dibromobutan-2-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The bromine atoms in 1,4-dibromobutan-2-ol can be reduced to form butan-2-ol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The bromine atoms in 1,4-dibromobutan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can result in the formation of 1,4-butanediol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products Formed

    Oxidation: 1,4-Dibromobutan-2-one

    Reduction: Butan-2-ol

    Substitution: 1,4-Butanediol

Comparison with Similar Compounds

1,4-Dibromo-2-butanol can be compared with other similar compounds, such as:

  • 1,4-Dichlorobutan-2-ol: : Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications due to the difference in halogen atoms.

  • 1,4-Dibromobutane: : Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions but useful in other synthetic applications.

  • 1,4-Butanediol: : Lacks the bromine atoms, making it more suitable for applications requiring a diol rather than a brominated alcohol.

The uniqueness of 1,4-dibromobutan-2-ol lies in its combination of bromine atoms and a hydroxyl group, providing a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

1,4-dibromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSRAPMBSMSACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319034
Record name 1,4-Dibromo-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-47-1
Record name 1,4-Dibromo-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromobutan-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibromo-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2-butanol
Reactant of Route 2
1,4-Dibromo-2-butanol
Reactant of Route 3
1,4-Dibromo-2-butanol
Reactant of Route 4
1,4-Dibromo-2-butanol
Reactant of Route 5
Reactant of Route 5
1,4-Dibromo-2-butanol
Reactant of Route 6
1,4-Dibromo-2-butanol
Customer
Q & A

Q1: The study highlights the role of pyridine and cofactors in influencing the GSH depletion activity of certain dibromoalcohols. Does 1,4-Dibromobutan-2-ol exhibit similar behavior?

A2: The provided research demonstrates that the GSH depletion caused by some dibromoalcohols, such as 1,3-Dibromopropan-2-ol, is inhibited by the presence of pyridine or the absence of specific cofactors []. This suggests the involvement of enzymatic processes in their metabolism. Although not directly tested, it is plausible that 1,4-Dibromobutan-2-ol might exhibit a similar dependency on enzymatic activity for its GSH-depleting effects, given its structural similarity to 1,3-Dibromopropan-2-ol. Further experimental validation is necessary to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.